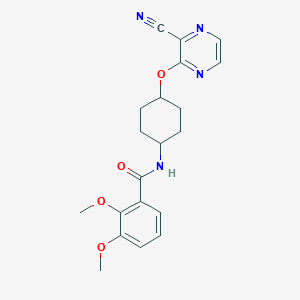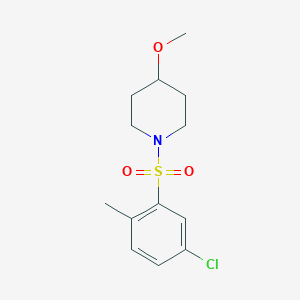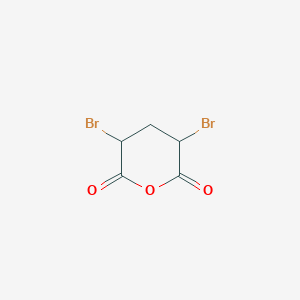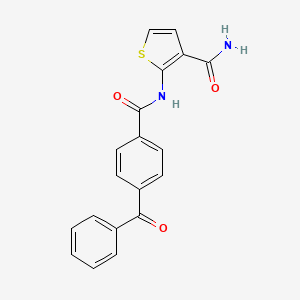
2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Protodeboronation of alkyl boronic esters has also been reported .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common chemical reaction involving organoboron compounds . Protodeboronation of pinacol boronic esters has also been reported .
Scientific Research Applications
Unusual Mass Spectrometric Dissociation Pathways
Research has explored the collision-induced dissociation behavior of substituted isoquinoline-3-carboxamides, highlighting unique fragmentation behaviors valuable for analytical methodologies in drug testing and structural characterization of similar compounds (Beuck et al., 2009).
Gas Phase Reaction Studies
Another study demonstrated the favored gas-phase formations of carboxylic acids from bisubstituted isoquinolines, providing insights into the mass spectrometric analysis and characterization of prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).
Inhibition of Tubulin Polymerization
Methoxy-substituted 3-formyl-2-phenylindoles, structurally related to isoquinoline derivatives, have been identified for their potential in inhibiting tubulin polymerization, indicating their utility in developing cytostatics targeting microtubule assembly in cancer therapy (Gastpar et al., 1998).
Synthetic Routes to Quinazoline Derivatives
The reaction of hydroxyglycine with 2-aminobenzophenones to form quinazoline-2-carboxylic acids highlights new synthetic pathways, contributing to the broader field of heterocyclic chemistry and potential pharmaceutical applications (Hoefnagel et al., 1993).
Palladium-Catalyzed Arylation and Alkylation
Advancements in palladium-catalyzed beta-arylation and alkylation of C-H bonds in carboxylic acid derivatives offer versatile strategies for functionalizing sp2 and sp3 carbon centers, critical for constructing complex organic molecules (Shabashov & Daugulis, 2010).
properties
IUPAC Name |
6-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)24-15-6-4-5-14(10-15)19-11-17(20(22)23)16-9-13(3)7-8-18(16)21-19/h4-12H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXELBGDOEVFLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbutanamide](/img/structure/B2680609.png)
![2-Chloro-N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)propanamide](/img/structure/B2680611.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2680617.png)
![3-cyclopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2680618.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2680620.png)
![2-ethoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2680621.png)
![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2680625.png)

